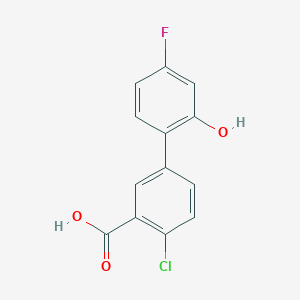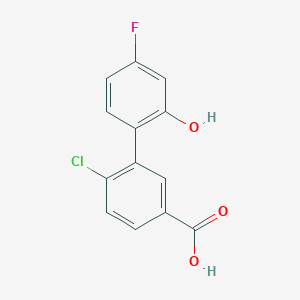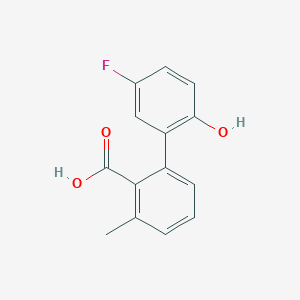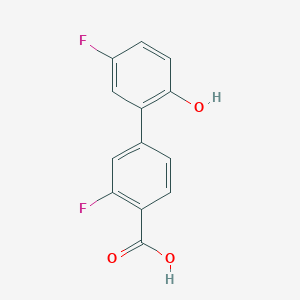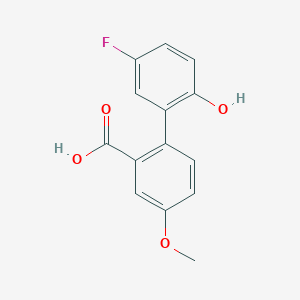
3-(5-Fluoro-2-hydroxyphenyl)-5-hydroxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Fluoro-2-hydroxyphenyl)-5-hydroxybenzoic acid, also known as 5-Fluorosalicylic acid (5-FSA), is a versatile compound that has been widely studied due to its numerous applications in scientific research. It is a small organic molecule with a molecular weight of 195.1 g/mol and a melting point of 138-139°C. It is soluble in water, dimethyl sulfoxide (DMSO), and ethanol, and is also soluble in most organic solvents. 5-FSA is a fluorinated derivative of salicylic acid, a naturally occurring phenolic compound that is known to possess anti-inflammatory, analgesic, and anti-microbial properties. 5-FSA has been widely used in scientific research due to its unique structural and functional properties.
Aplicaciones Científicas De Investigación
5-FSA has been widely used in scientific research due to its unique structural and functional properties. It has been used as a reagent in the synthesis of a variety of organic compounds, such as 2-fluoro-4-hydroxybenzoic acid, 5-fluorosalicylic acid esters, and 5-fluoro-2-hydroxybenzoyl chloride. It has also been used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs. Additionally, 5-FSA has been used in the synthesis of fluorinated polymers, such as poly(5-fluoro-2-hydroxyphenyl-5-hydroxybenzoic acid) and poly(2-fluoro-4-hydroxybenzoic acid).
Mecanismo De Acción
The mechanism of action of 5-FSA is not completely understood. However, it is believed that 5-FSA is able to interact with a variety of biological targets, including enzymes, receptors, and other proteins. It is thought that 5-FSA can inhibit the activity of enzymes involved in the synthesis of prostaglandins and leukotrienes, which are involved in the inflammatory response. Additionally, 5-FSA is thought to inhibit the activity of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
5-FSA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit prostaglandin synthesis, as well as the activity of the enzyme cyclooxygenase. Additionally, 5-FSA has been shown to possess anti-inflammatory and analgesic properties, as well as anti-microbial activity. In addition, 5-FSA has been shown to possess antioxidant activity, as well as to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-FSA in scientific research has a number of advantages. It is a relatively inexpensive compound that is readily available and can be easily synthesized. Additionally, it is soluble in a variety of solvents, making it easy to use in laboratory experiments. Additionally, 5-FSA is relatively stable and has a relatively low toxicity, making it safe to use in laboratory experiments.
However, there are also some limitations to the use of 5-FSA in scientific research. Due to its relatively small molecular size, 5-FSA may not be able to penetrate certain biological barriers, such as the blood-brain barrier. Additionally, 5-FSA may not be able to interact with certain biological targets, such as certain enzymes and receptors.
Direcciones Futuras
The potential applications of 5-FSA in scientific research are vast, and there are a number of possible future directions for research. One potential direction is to further explore the biochemical and physiological effects of 5-FSA, such as its anti-inflammatory and analgesic properties. Additionally, further research could be conducted to explore the potential therapeutic applications of 5-FSA, such as its potential use as an anti-cancer or anti-microbial agent. Additionally, further research could be conducted to explore the potential of 5-FSA as a reagent in the synthesis of a variety of organic compounds. Finally, further research could be conducted to explore the potential of 5-FSA as a fluorinated polymer, such as poly(5-fluoro-2-hydroxyphenyl-5-hydroxybenzoic acid) or poly(2-fluoro-4-hydroxybenzoic acid).
Métodos De Síntesis
5-FSA can be synthesized in a variety of ways. The most common method of synthesis is the reaction of fluorobenzene and salicylic acid in the presence of a Friedel-Crafts catalyst. This reaction yields a mixture of 5-fluoro-2-hydroxyphenyl-5-hydroxybenzoic acid and 5-fluoro-2-hydroxyphenyl benzoic acid. The two compounds can be separated by chromatographic techniques such as column chromatography and thin-layer chromatography. Other methods of synthesis include the reaction of 5-fluoropentanoic acid and phenol, the reaction of 5-fluoropentanoic acid and salicylic acid, and the reaction of 5-fluorobenzaldehyde and phenol.
Propiedades
IUPAC Name |
3-(5-fluoro-2-hydroxyphenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO4/c14-9-1-2-12(16)11(6-9)7-3-8(13(17)18)5-10(15)4-7/h1-6,15-16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKCVQLFFIUBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=CC(=C2)O)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689440 |
Source


|
| Record name | 5'-Fluoro-2',5-dihydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261949-67-0 |
Source


|
| Record name | 5'-Fluoro-2',5-dihydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

